20alpha-Dihydroprognenolone-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20alpha-Dihydroprognenolone-sulfate is a naturally occurring steroid metabolite. It is a sulfated derivative of 20alpha-Dihydroprognenolone, which is itself a metabolite of pregnenolone. This compound plays a significant role in various physiological processes, particularly in the context of steroid hormone metabolism and neurosteroid activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20alpha-Dihydroprognenolone-sulfate typically involves the sulfation of 20alpha-Dihydroprognenolone. This process can be achieved using sulfokinase enzymes in the presence of ATP as a cofactor . The reaction conditions often require a controlled environment to ensure the specificity and efficiency of the sulfation process.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. One such method involves the use of recombinant microorganisms, such as genetically modified yeast cells, which express the necessary enzymes for the biotransformation of precursor steroids into the desired sulfated product . This method allows for large-scale production with high specificity and yield.
Chemical Reactions Analysis
Types of Reactions: 20alpha-Dihydroprognenolone-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydroxysteroid derivatives.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like thiols or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 20alpha-Dihydroprognenolone-ketone, while reduction can produce various hydroxysteroid derivatives.
Scientific Research Applications
20alpha-Dihydroprognenolone-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its role in steroid hormone metabolism and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in hormone replacement therapy and neuroprotection.
Industry: It is used in the production of steroid-based pharmaceuticals and as a biochemical tool in various assays
Mechanism of Action
The mechanism of action of 20alpha-Dihydroprognenolone-sulfate involves its interaction with specific molecular targets and pathways. It acts as a modulator of ion channels, particularly those in the TRP (transient receptor potential) family . By binding to these channels, it can influence cellular signaling pathways and affect various physiological processes, including neurosteroid activity and hormone regulation.
Comparison with Similar Compounds
20alpha-Dihydroprogesterone: Another metabolite of progesterone with similar physiological roles.
Pregnenolone Sulfate: A sulfated neurosteroid with overlapping functions in modulating ion channels.
Dydrogesterone: A synthetic progestogen used in hormone replacement therapy
Uniqueness: 20alpha-Dihydroprognenolone-sulfate is unique due to its specific sulfation, which imparts distinct biochemical properties and enhances its role as a modulator of ion channels. This sulfation also differentiates it from other non-sulfated steroid metabolites, providing unique therapeutic and research applications.
Properties
CAS No. |
26838-20-0 |
---|---|
Molecular Formula |
C21H34O5S |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25)/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
QKOOLWUCVWTWAH-YZXCLFAISA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.